1,1,3-Triethoxybutane 1,1,3-Triethoxybutane
Brand Name: Vulcanchem
CAS No.: 5870-82-6
VCID: VC3886326
InChI: InChI=1S/C10H22O3/c1-5-11-9(4)8-10(12-6-2)13-7-3/h9-10H,5-8H2,1-4H3
SMILES: CCOC(C)CC(OCC)OCC
Molecular Formula: C10H22O3
Molecular Weight: 190.28 g/mol

1,1,3-Triethoxybutane

CAS No.: 5870-82-6

Cat. No.: VC3886326

Molecular Formula: C10H22O3

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

1,1,3-Triethoxybutane - 5870-82-6

Specification

CAS No. 5870-82-6
Molecular Formula C10H22O3
Molecular Weight 190.28 g/mol
IUPAC Name 1,1,3-triethoxybutane
Standard InChI InChI=1S/C10H22O3/c1-5-11-9(4)8-10(12-6-2)13-7-3/h9-10H,5-8H2,1-4H3
Standard InChI Key MDIBXLWYZGZAKL-UHFFFAOYSA-N
SMILES CCOC(C)CC(OCC)OCC
Canonical SMILES CCOC(C)CC(OCC)OCC

Introduction

Chemical Identification and Structural Properties

Molecular Configuration and Physicochemical Data

1,1,3-Triethoxybutane is a trialkoxyalkane with the IUPAC name butane-1,1,3-triethoxy. Its structure features ethoxy groups (-OCH2_2CH3_3) at positions 1 and 3 of the butane chain, creating a branched ether configuration. Critical physicochemical properties include:

PropertyValueSource
Density (20°C)0.891 g/cm³
Boiling Point225.5°C at 760 mmHg
Flash Point79.6°C
Molecular Weight190.28 g/mol
Vapor Pressure (25°C)~0.15 mmHg (estimated)

The compound’s relatively high boiling point and low volatility stem from its three ethoxy groups, which enhance intermolecular hydrogen bonding and steric hindrance . Gas chromatography (GC) analyses using polar columns like DB-Wax have identified characteristic retention indices (RI) of 1310 under helium carrier gas conditions .

Spectroscopic and Chromatographic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethoxy methyl groups (δ 1.1–1.3 ppm), methylene protons adjacent to oxygen (δ 3.4–3.6 ppm), and the butane backbone (δ 1.5–1.7 ppm) . Mass spectrometry (MS) fragmentation patterns show a base peak at m/z 57, corresponding to the [C3_3H5_5O+^+] ion, with molecular ion peaks at m/z 190 .

Synthesis and Industrial Production

Acid-Catalyzed Condensation

The most efficient synthesis route involves the acid-catalyzed reaction of crotonaldehyde (CH3CH=CHCHO\text{CH}_3\text{CH=CHCHO}) with excess ethanol (CH3CH2OH\text{CH}_3\text{CH}_2\text{OH}) in the presence of para-toluenesulfonic acid (PTSA) . This method achieves yields exceeding 90% by employing azeotropic distillation to remove water, driving the equilibrium toward product formation . Key reaction parameters include:

  • Molar ratio: 1:10 (crotonaldehyde:ethanol) .

  • Catalyst loading: 1–2 wt% PTSA .

  • Temperature: Reflux at 78–80°C .

The mechanism proceeds via initial protonation of the aldehyde carbonyl, followed by nucleophilic attack by ethanol to form a hemiacetal intermediate. Subsequent ethanol addition and dehydration yield the final triethoxy product .

Scalable Production and Recycling

Industrial processes optimize cost-efficiency by recycling unreacted ethanol. A patented method involves continuous distillation of the reaction mixture to recover ethanol, which is reintroduced into the reactor . This approach reduces raw material consumption by 30–40% and minimizes waste generation .

Industrial Applications

Frothing Agent in Mineral Processing

1,1,3-Triethoxybutane has emerged as a superior frothing agent in the flotation of lead-zinc ores and coal due to its high flash point (79.6°C) and stability under acidic conditions . Comparative studies with methyl isobutyl carbinol (MIBC) demonstrate its advantages:

Performance Metric1,1,3-TriethoxybutaneMIBC
Zinc Recovery (%)92.488.7
Lead Grade (%)68.265.9
Froth Stability (min)12.59.8
Flash Point (°C)79.627.0

Data adapted from flotation tests using Denver D-12 sub-aeration machines . The compound’s branched structure enhances froth stability by reducing bubble coalescence, while its high flash point improves workplace safety .

Intermediate in Organic Synthesis

1,1,3-Triethoxybutane serves as a precursor in synthesizing heterocyclic compounds and functionalized alkanes. For example, pyrolysis at 300–400°C over barium silicate catalysts yields 1-ethoxy-1,3-butadiene, a diene used in Diels-Alder reactions .

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

The compound’s performance as a frothing agent surpasses that of linear and shorter-chain analogs due to its balanced hydrophobicity and steric effects. Key comparisons include:

CompoundBoiling Point (°C)Flash Point (°C)Froth Stability (min)
1,1,3-Triethoxybutane225.579.612.5
1,1,1-Triethoxypropane198.264.08.2
2-Ethoxy-2-methylpropane102.415.55.6

Data synthesized from . The extended carbon chain in 1,1,3-triethoxybutane enhances thermal stability and reduces volatility, making it ideal for high-temperature flotation processes .

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